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Compound of Interest

Compound Name: 3-Methylsalicylic Acid

Cat. No.: B1673986

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylsalicylic acid (CAS No. 83-40-9), a significant derivative of salicylic acid with
applications in organic synthesis and pharmaceutical research. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 3-Methylsalicylic acid.

'H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCls)

Chemical Shift (8) ppm Description

12.4 Singlet, 1H (Carboxylic Acid, -COOH)
7.666 Doublet, 1H (Aromatic)

7.388 Triplet, 1H (Aromatic)

6.832 Doublet, 1H (Aromatic)

2.202 Singlet, 3H (Methyl, -CHs)
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13C NMR (Carbon-13 NMR) Data

A detailed experimental peak list for the 13C NMR spectrum of 3-Methylsalicylic acid is not

readily available in public databases. However, based on spectral data for similar structures,

the anticipated chemical shifts are in the following regions:

e ~170-175 ppm: Carboxylic acid carbon (-COOH)

e ~160 ppm: Phenolic carbon (C-OH)

e ~110-140 ppm: Aromatic carbons

e ~15-20 ppm: Methyl carbon (-CHs)

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

While a specific peak-by-peak list for 3-Methylsalicylic acid is not provided in the search

results, the characteristic absorption bands for a closely related compound, salicylic acid, are

presented below and are expected to be very similar for 3-Methylsalicylic acid.[1]

Wavenumber (cm—?)

Functional Group

Vibration Mode

3233 O-H (Phenol) Stretching

2999-2831 C-H (Aromatic and Methyl) Stretching

~1670 C=0 (Carboxylic Acid) Asymmetric Stretching
1662-1683 C=0 (Carboxylic Acid) Asymmetric Stretching
1558-1612 C=C (Aromatic) Stretching

~1380 C=0 (Carboxylic Acid) Symmetric Stretching

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (EI)
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The mass spectrum of 3-Methylsalicylic acid shows a prominent molecular ion peak,
confirming its molecular weight. The fragmentation pattern provides structural information.

miz Relative Intensity (%)
153.0 6.1
152.0 (M+) 67.6
135.0 11.3
134.0 100.0
133.0 4.4
107.0 8.9
106.0 96.2
105.0 25.8
78.0 26.8
77.0 20.5

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (*H and 3C NMR):

o Approximately 5-25 mg of 3-Methylsalicylic acid is accurately weighed and dissolved in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIz or DMSO-de) in a
clean, dry vial.

e For 13C NMR, a higher concentration (50-100 mg) is preferable to obtain a good signal-to-
noise ratio in a reasonable time.
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e The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.

o The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Data Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

'H NMR: The spectrum is acquired using a standard pulse sequence. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (6 0.00 ppm), though modern
spectrometers can reference the residual solvent peak.

13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to
single lines for each unique carbon atom. A larger number of scans is required compared to
'H NMR due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground 3-Methylsalicylic acid is mixed with 100-200 mg of
dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within
the KBr matrix.

A portion of the mixture is transferred to a pellet-forming die.

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several
minutes to form a thin, transparent or translucent pellet.

The resulting KBr pellet is carefully removed from the die and placed in the sample holder of
the FT-IR spectrometer.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
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o Measurement: A background spectrum of a pure KBr pellet (or empty beam path) is recorded
first. Then, the spectrum of the sample pellet is acquired. The final spectrum is presented in
terms of transmittance or absorbance versus wavenumber (cm™1).

Mass Spectrometry (MS)

lonization Method: Electron lonization (El):

o A small amount of the solid 3-Methylsalicylic acid sample is introduced into the mass
spectrometer's ion source, typically via a direct insertion probe.

e The sample is heated to induce vaporization into the gas phase.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).

e This bombardment causes the ejection of an electron from the molecule, forming a molecular
ion (M*), which is a radical cation.

» Excess energy from the ionization process leads to the fragmentation of the molecular ion
into smaller, characteristic fragment ions.

e The ions are then accelerated into the mass analyzer, where they are separated based on
their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methylsalicylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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